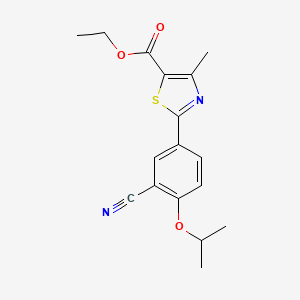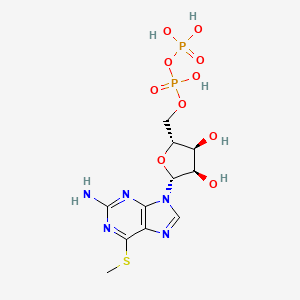
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan is a chemical compound known for its role as an impurity in the drug Tolvaptan. Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion .
Analyse Des Réactions Chimiques
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Tolvaptan and other related compounds.
Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the production of Tolvaptan and other related drugs.
Mécanisme D'action
The mechanism of action of Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan involves its interaction with the vasopressin V2 receptor. By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water balance in the body. This leads to an increase in urine output and a decrease in water retention, which is beneficial in conditions such as hyponatremia .
Comparaison Avec Des Composés Similaires
Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can be compared with other similar compounds, such as:
Tolvaptan: The parent compound, which is a selective vasopressin V2 receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: A vasopressin receptor antagonist with similar therapeutic applications.
The uniqueness of this compound lies in its specific structure and its role as an impurity in Tolvaptan .
Propriétés
Formule moléculaire |
C42H36ClN3O5 |
|---|---|
Poids moléculaire |
698.2 g/mol |
Nom IUPAC |
[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3-dihydro-1-benzazepin-5-yl] 2-methyl-4-[(2-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C42H36ClN3O5/c1-25-10-5-7-12-32(25)39(47)44-30-16-18-34(27(3)22-30)41(49)46-21-9-14-38(36-24-29(43)15-20-37(36)46)51-42(50)35-19-17-31(23-28(35)4)45-40(48)33-13-8-6-11-26(33)2/h5-8,10-20,22-24H,9,21H2,1-4H3,(H,44,47)(H,45,48) |
Clé InChI |
IYRJYSVCAMDVEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC=C(C4=C3C=CC(=C4)Cl)OC(=O)C5=C(C=C(C=C5)NC(=O)C6=CC=CC=C6C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


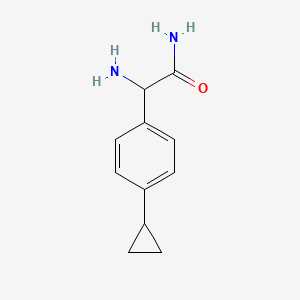
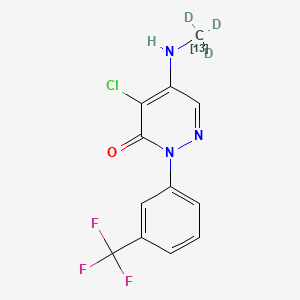
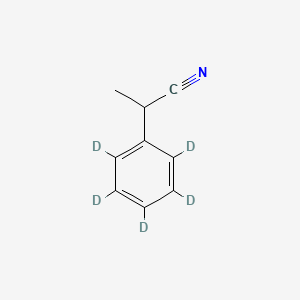
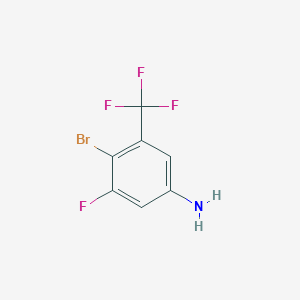
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
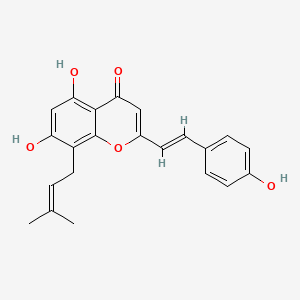

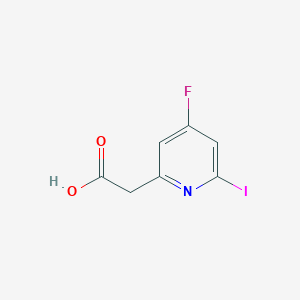


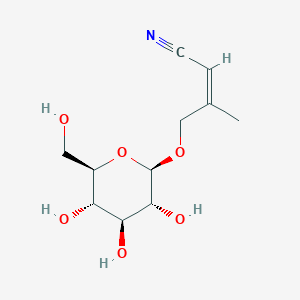
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
